Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-
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Overview
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy- is a unique organic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with three methoxy groups attached at positions 2, 8, and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[420]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy- typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Similar core structure but lacks the methoxy groups.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Similar structure but without the trimethoxy substitution.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy- is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Properties
CAS No. |
314280-53-0 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,8,8-trimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C11H12O4/c1-13-8-6-4-5-7-9(8)11(14-2,15-3)10(7)12/h4-6H,1-3H3 |
InChI Key |
ZINLQZCZOIIFNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(C2=O)(OC)OC |
Origin of Product |
United States |
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